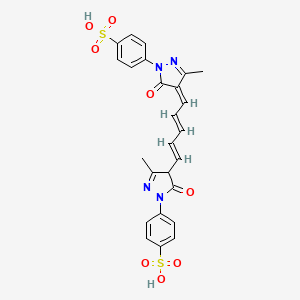
2-Ethynylpyridin-4-amine
描述
2-Ethynylpyridin-4-amine is an organic compound with the molecular formula C7H6N2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 2-position and an amino group at the 4-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-aminopyridine.
Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
2-Ethynylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid.
Reduction: Formation of 2-ethylpyridin-4-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学研究应用
2-Ethynylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Ethynylpyridin-4-amine is primarily related to its interaction with biological targets:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-Ethynylpyridine: Lacks the amino group at the 4-position.
4-Aminopyridine: Lacks the ethynyl group at the 2-position.
2-Aminopyridine: Lacks both the ethynyl group and the amino group at the 4-position.
Uniqueness
2-Ethynylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-ethynylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDMCWZGQTZWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610492 | |
| Record name | 2-Ethynylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667932-24-3 | |
| Record name | 2-Ethynylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)
amine](/img/structure/B1369720.png)

![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)
![1-[(3-Methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369728.png)
![1-[(4-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369729.png)
![Methyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1369733.png)




